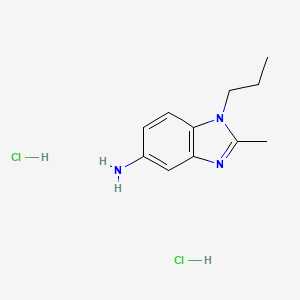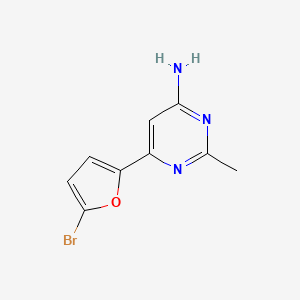
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amin
Übersicht
Beschreibung
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrimidine core
Wissenschaftliche Forschungsanwendungen
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and field-effect transistors due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Zukünftige Richtungen
While specific future directions for “6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine” are not available, research on similar compounds suggests potential for further lead optimization efforts . The synergistic integration of synthetic chemistry, biological screening, and computational analyses could pave the way for further advancements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of Pyrimidine Core: The brominated furan is then coupled with a suitable pyrimidine precursor under Suzuki coupling conditions. This involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes, nitriles, or amides.
Reduction: Reduction of the brominated furan ring can lead to the formation of dehalogenated products.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents like PhI(OAc)2 in combination with TEMPO.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of oximes, nitriles, or amides.
Reduction: Dehalogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The brominated furan ring can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzyme activity by binding to active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(5-Bromofuran-2-yl)nicotinonitrile: Similar structure but with a nitrile group instead of an amine.
6-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine: Contains additional chloro and ethyl groups.
Uniqueness
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine is unique due to its specific combination of a brominated furan ring and a pyrimidine core with an amine group. This structure provides distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXEXKDIONAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


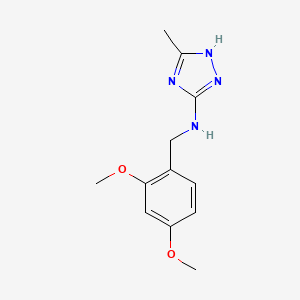



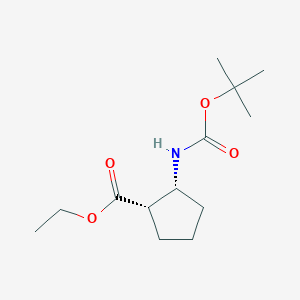
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

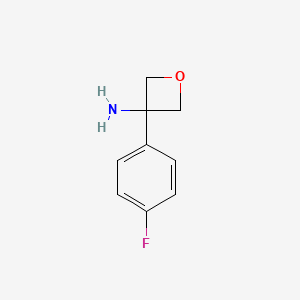
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)


